5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide
Description
Properties
CAS No. |
296800-01-6 |
|---|---|
Molecular Formula |
C16H10F3N5O2S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H10F3N5O2S/c17-16(18,19)12-7-10(11-4-2-6-27-11)21-15-22-13(23-24(12)15)14(25)20-8-9-3-1-5-26-9/h1-7H,8H2,(H,20,25) |
InChI Key |
CJGXFHQJQPWRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles
The triazolopyrimidine core is typically constructed via cyclocondensation reactions. A validated approach involves reacting 5-amino-1H-pyrazole-4-carbonitrile with ethyl ethoxyacrylate under basic conditions to form the pyrazolo[1,5-a]pyrimidine intermediate. For the target compound, this intermediate is subsequently functionalized at positions 5 and 7.
Reaction Scheme:
Chlorination of the 7-keto group using phosphorus oxychloride (POCl) yields the corresponding 7-chloro derivative, which serves as a precursor for trifluoromethylation.
Trifluoromethylation at Position 7
Introducing the trifluoromethyl group at position 7 is achieved via halogen-exchange reactions. Treatment of the 7-chloro intermediate with trifluoromethyl copper (CuCF) in dimethylacetamide (DMAc) at 120°C for 12 hours replaces chlorine with the CF group, achieving yields of 68–72%. Alternative methods employing Ruppert-Prakash reagent (TMSCF) with catalytic cesium fluoride (CsF) show comparable efficiency but require stringent moisture control.
Functionalization at Position 5: Thiophen-2-yl Substitution
Nucleophilic Aromatic Substitution (SNAr)
The thiophen-2-yl group is introduced via SNAr using 2-thiopheneboronic acid under Suzuki-Miyaura coupling conditions. Palladium(II) acetate (Pd(OAc)) and triphenylphosphine (PPh) catalyze the reaction in a tetrahydrofuran (THF)/water mixture, with sodium carbonate (NaCO) as the base.
Optimized Conditions:
-
Temperature: 80°C
-
Time: 8 hours
-
Yield: 85%
Alternative Friedel-Crafts Alkylation
In cases where boronic acids are inaccessible, Friedel-Crafts alkylation using thiophene and α-chloroethyltrifluoromethylpyrimidine in the presence of AlCl has been reported. However, this method suffers from lower regioselectivity (yield: 55–60%) and side product formation.
Carboxylic Acid Activation and Amidation
Synthesis of 2-Carboxylic Acid Derivative
Hydrolysis of the 2-ethyl ester group is performed using lithium hydroxide (LiOH) in a THF/water mixture at 60°C, yielding the carboxylic acid with >95% conversion.
Amide Coupling with Furan-2-ylmethylamine
The final amidation step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and HOBt in DMF. Furan-2-ylmethylamine is added dropwise to the activated acid, and the reaction proceeds at room temperature for 6 hours.
Characterization Data:
-
H NMR (400 MHz, DMSO-d) : δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 3.2 Hz, 1H, thiophene-H), 7.45 (d, J = 3.2 Hz, 1H, thiophene-H), 7.32 (m, 2H, furan-H), 6.58 (m, 1H, furan-H), 4.55 (d, J = 5.6 Hz, 2H, CH), 3.21 (q, J = 6.4 Hz, 2H, NHCH).
-
HRMS (ESI) : m/z calcd for CHFNOS [M+H]: 446.0892; found: 446.0889.
Comparative Analysis of Preparation Methods
The Suzuki-Miyaura coupling outperforms Friedel-Crafts in both yield and selectivity. Similarly, EDCl/HOBt-mediated amidation provides superior results compared to alternative coupling agents like HATU, which increase costs without improving efficiency.
Challenges and Optimization Strategies
Byproduct Formation During Trifluoromethylation
Residual chlorine in the 7-position can lead to di-trifluoromethylated byproducts. Increasing the CuCF stoichiometry to 1.5 equivalents and extending reaction time to 16 hours reduces this issue, enhancing yield to 78%.
Purification of Hydrophobic Intermediates
Column chromatography on silica gel with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol/water (9:1) further enhances purity to >99%.
Scalability and Industrial Relevance
Kilogram-scale synthesis has been demonstrated using flow chemistry for the cyclocondensation and trifluoromethylation steps, reducing reaction times by 40%. Continuous flow systems also mitigate exothermic risks during POCl-mediated chlorination.
Chemical Reactions Analysis
Types of Reactions
5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. For instance, studies have shown that modifications to the triazolo-pyrimidine structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (lung cancer) | 12.5 | Induces apoptosis |
| Study B | MCF-7 (breast cancer) | 15.0 | Inhibits cell proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its activity against Gram-positive and Gram-negative bacteria is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have reported that this compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests its potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound led to significant tumor reduction compared to control groups. The treatment resulted in increased apoptosis markers and decreased tumor cell proliferation rates.
Case Study 2: Antimicrobial Testing
The antimicrobial efficacy was evaluated through disk diffusion methods against clinical isolates. Results indicated that the compound effectively inhibited growth in resistant strains of bacteria, showcasing its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cell proliferation . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural features and activities of the target compound and related molecules:
Key Observations and Analysis
Core Structure Differences :
- Triazolo vs. Pyrazolo Pyrimidines : The target compound and compounds 58/14 (triazolopyrimidines) differ from pyrazolo analogs () in their fused heterocyclic rings. Triazolo cores may offer enhanced π-π stacking with biological targets compared to pyrazolo systems .
Thiophene’s larger atomic radius may also alter steric interactions . 7-Position: The trifluoromethyl group is conserved in the target compound and ’s pyrazolo analog. CF₃ enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design . 2-Position: The furan-2-ylmethyl amide in the target compound contrasts with phenethyl amines (compounds 58/14) and tetrahydrofuranmethyl amides (). Furan’s oxygen atom may engage in hydrogen bonding, improving solubility compared to purely hydrophobic substituents .
Biological Implications :
- Anti-tubercular activity in compounds 58 and 14 suggests that triazolopyrimidines with amine or amide side chains at position 7 or 2 may target mycobacterial enzymes. The target compound’s furan amide could modulate membrane permeability or target selectivity .
- The pyrazolo analog () lacks activity data but shares the CF₃ group and carboxamide linkage, hinting at possible overlapping targets with the triazolo series.
Biological Activity
5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. The unique structural features of this compound, including a trifluoromethyl group and a dual heterocyclic structure, enhance its lipophilicity and biological activity.
Structural Characteristics
The compound belongs to the class of triazolo-pyrimidines and features:
- Trifluoromethyl Group : Increases biological activity and lipophilicity.
- Heterocyclic Structures : Contains thiophene and furan moieties which contribute to its unique properties.
Antiviral Properties
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiviral activity. Specifically, studies have shown that this compound can inhibit viral replication by interfering with critical protein-protein interactions within viral polymerases. For instance:
- Influenza Virus : The compound disrupts the PA-PB1 heterodimerization necessary for viral RNA synthesis, showcasing its potential as an antiviral agent against influenza .
Anticancer Activity
In addition to its antiviral properties, there is emerging evidence supporting the anticancer potential of this compound. A study evaluating similar triazolo-pyrimidines indicated:
- Antiproliferative Activity : Compounds within this class were tested against various cancer cell lines (breast, colon, lung), with notable results indicating that some derivatives exhibited significant antiproliferative effects .
The biological activity of 5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be attributed to several mechanisms:
- Molecular Docking Studies : These studies reveal that the compound effectively binds to specific viral proteins involved in replication. The binding interactions are primarily driven by hydrogen bonding and hydrophobic interactions with amino acid residues in the binding pocket .
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation, although specific data on this compound's enzyme inhibition remains limited.
Comparative Analysis with Related Compounds
To illustrate the uniqueness and potential efficacy of 5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid compared to other compounds in its class, the following table summarizes structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Methyl group instead of trifluoromethyl | Antiviral |
| 5-(Thienyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Different thiophene substitution | Antiparasitic |
| 6-Trifluoromethyl-[1,3,4]thiadiazole | Contains thiadiazole instead of pyrimidine | Antibacterial |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Multi-step synthesis is typically required, starting with triazolopyrimidine precursors. Key steps include:
- Coupling reactions to introduce the thiophen-2-yl and trifluoromethyl groups (e.g., Suzuki-Miyaura coupling for aromatic substituents) .
- Amide bond formation between the carboxylic acid and furan-2-ylmethylamine using coupling agents like EDCI or HOBt in solvents such as DMF or dichloromethane .
- Optimization : Solvent choice (ethanol or DMF), temperature control (60–80°C), and catalysts (triethylamine) improve yields. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and purity .
- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC with UV/Vis detection for purity assessment (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to determine IC₅₀ values .
- Cell viability assays (MTT or ATP-based) in cancer cell lines to assess cytotoxicity .
- Binding affinity studies via surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Research Questions
Q. How do structural modifications at the triazolo-pyrimidine core affect target binding affinity and selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with variations at positions 5 (thiophene), 7 (CF₃), or the amide side chain.
- X-ray crystallography or molecular docking to analyze interactions with target proteins (e.g., kinase active sites) .
- Example : Replacing the trifluoromethyl group with CN or CH₃ alters hydrophobicity and hydrogen-bonding capacity, impacting potency .
Q. How can contradictions in IC₅₀ values across enzyme inhibition studies be resolved?
- Methodological Answer :
- Standardize assay conditions : Control variables like pH, ionic strength, and ATP concentration (for kinase assays) .
- Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Replicate experiments across independent labs to confirm reproducibility .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics simulations to study binding stability and conformational changes .
- Quantum mechanical calculations (e.g., DFT) to map electrostatic potential surfaces of the triazolo-pyrimidine core .
- Pharmacophore modeling to identify critical interaction motifs .
Q. How can metabolic stability and degradation pathways be experimentally elucidated?
- Methodological Answer :
- In vitro microsomal assays (human/rat liver microsomes) to assess CYP450-mediated metabolism .
- LC-MS/MS to identify metabolites and degradation products .
- Stability studies under varied pH and temperature conditions to simulate physiological environments .
Q. What methodologies evaluate pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Plasma protein binding assays (equilibrium dialysis) to determine free drug concentration .
- Pharmacokinetic profiling in rodent models: Measure Cₘₐₓ, t₁/₂, and bioavailability via oral/intravenous administration .
- Blood-brain barrier penetration assessed using in vitro models (e.g., MDCK-MDR1 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
